molecular formula C13H19N3O2S B13469824 Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate

Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate

Cat. No.: B13469824
M. Wt: 281.38 g/mol
InChI Key: CAUNFRTTWWZOQO-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate is an organic compound that features a tert-butyl ester group, an azetidine ring, and a pyrimidinylsulfanyl moiety

Properties

IUPAC Name

tert-butyl 3-(pyrimidin-2-ylsulfanylmethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-7-10(8-16)9-19-11-14-5-4-6-15-11/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUNFRTTWWZOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the azetidine ring, followed by the introduction of the pyrimidinylsulfanyl group. The tert-butyl ester group is then added to complete the synthesis. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidinylsulfanyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate is unique due to its combination of a tert-butyl ester, an azetidine ring, and a pyrimidinylsulfanyl group. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate, identified by its CAS number 325775-44-8, is an azetidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyrimidine moiety linked to a sulfanyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₁H₁₅N₃O₂S
  • Molecular Weight : 253.32 g/mol
  • IUPAC Name : this compound

The biological activity of this compound has been primarily linked to its interaction with various biological pathways:

  • Antimicrobial Activity : Preliminary studies suggest that azetidine derivatives exhibit antimicrobial properties. The presence of the pyrimidine ring may enhance the lipophilicity and membrane permeability, allowing better interaction with microbial targets.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways. The sulfanyl group may play a role in reducing oxidative stress, thus contributing to anti-inflammatory effects.
  • Cytotoxicity Against Cancer Cells : Some azetidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis through mitochondrial pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities in Related Azetidine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntimicrobial15
Compound BAnti-inflammatory25
Compound CCytotoxicity (HeLa)10
Compound DAntioxidant30

These findings indicate that modifications in the azetidine structure can significantly influence their biological activities.

Research Insights

Recent research has focused on understanding the structure-activity relationship (SAR) of azetidine derivatives:

  • Tyrosinase Inhibition : Analogous compounds have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders.
  • Kinetic Studies : Lineweaver–Burk plots have been employed to determine the kinetics of enzyme inhibition by related compounds, revealing that some derivatives bind more tightly to the active sites than others.
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory and analgesic properties of similar azetidine derivatives, showing promising results in reducing inflammation markers.

Q & A

Q. Methodological Comparison

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, providing high-resolution structural data .
  • NMR Spectroscopy : 1H/13C NMR (e.g., 400 MHz DMSO-d6 in ) identifies functional groups and stereochemistry.
    Resolving Discrepancies : If crystallography and NMR data conflict (e.g., unexpected tautomers), dynamic NMR experiments or computational modeling (DFT) can clarify conformational dynamics .

How can the azetidine ring be selectively functionalized for medicinal chemistry applications?

Q. Advanced Functionalization Strategies

  • Boronate Coupling : As in , tert-butyl 3-(iodomethyl)azetidine-1-carboxylate reacts with glucal-derived boronates under nickel catalysis for stereocontrolled C-glycoside formation.
  • Phosphoryl Modifications : Condensation with diphenoxyphosphoryl reagents (e.g., ) introduces phosphoryl groups, enabling kinase inhibitor development.
    Regioselectivity : Steric effects of the tert-butyl group direct substitutions to the azetidine nitrogen or methylene positions.

What safety precautions are necessary when handling this compound?

Q. Safety Protocol

  • GHS Hazards : Classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; store in sealed containers under inert gas.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

How is this compound utilized in designing bioactive analogs?

Q. Medicinal Chemistry Applications

  • Drug Intermediate : Used in synthesizing nortriptyline analogs () and noncovalent SARS-CoV-2 3CLpro inhibitors ().
  • SAR Studies : Modifying the pyrimidin-2-ylsulfanyl group alters binding affinity. For example, replacing sulfur with selenium improves protease inhibition in some contexts .
    Assays : Test analogs via enzyme inhibition assays (e.g., fluorescence resonance energy transfer for proteases) .

How should researchers address contradictions in analytical data (e.g., NMR vs. crystallography)?

Q. Data Reconciliation

  • Multi-Technique Validation : Combine X-ray, NMR, and HRMS to cross-verify structural assignments.
  • Dynamic Effects : For flexible moieties (e.g., rotatable sulfanyl-methyl group), variable-temperature NMR or NOESY can reveal conformational exchange .

What challenges arise when scaling up synthesis, and how are they mitigated?

Q. Scale-Up Considerations

  • Purification : Transition from column chromatography to recrystallization or distillation for cost efficiency (e.g., industrial methods in ).
  • Exotherm Management : Use jacketed reactors for temperature control during large-scale reactions.
  • Catalyst Recovery : Immobilized catalysts or flow chemistry () reduce metal contamination in final products.

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